[4-(2-Bromopropanoyl)phenyl]acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
90102-99-1 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-[4-(2-bromopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
NNJFVZMMBJZVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Br |
Origin of Product |
United States |
Significance of Phenylacetic Acid Scaffolds As Synthetic Intermediates and Lead Structures
Phenylacetic acid is a versatile class of substances with a broad spectrum of biological activities. mdpi.com The phenylacetic acid scaffold, characterized by a phenyl group attached to an acetic acid moiety, is a privileged structure in drug discovery and a vital building block in organic synthesis. mdpi.comyoutube.com Its derivatives are foundational to the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and anti-cancer drugs. mdpi.com For instance, the phenylacetic acid core is integral to the structure of penicillin G, a widely used antibiotic. mdpi.com
The utility of these scaffolds stems from the multiple reactive sites they offer for chemical modification. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the aromatic ring can undergo various substitution reactions. This synthetic flexibility allows chemists to fine-tune the steric and electronic properties of the molecule, enabling the creation of vast libraries of compounds for biological screening. Phenylacetic acids are not only precursors for complex molecules but are also important intermediates in the production of pesticides, dyestuffs, and perfumes. google.comresearchgate.net
Strategic Positioning of 4 2 Bromopropanoyl Phenyl Acetic Acid Within Functionalized Aromatic Carboxylic Acid Studies
Within the broad class of phenylacetic acid derivatives, [4-(2-Bromopropanoyl)phenyl]acetic acid holds a position of strategic importance. This compound uniquely combines the features of an aromatic carboxylic acid with an α-halo ketone. This dual functionality makes it a highly valuable intermediate for the synthesis of more complex, poly-functionalized molecules.
The para-substitution pattern on the phenyl ring ensures that the two functional groups can exert their influence on molecular interactions without significant steric hindrance. This structural arrangement is often sought after in the design of enzyme inhibitors and receptor ligands, where specific spatial orientation of functional groups is critical for activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 33254-93-2 | C11H11BrO4 | 287.11 |
| 4-Bromophenylacetic acid | 1878-68-8 | C8H7BrO2 | 215.04 |
| Phenylacetic acid | 103-82-2 | C8H8O2 | 136.15 |
This table presents key physicochemical data for the title compound and its parent structures to provide context for its chemical properties.
Overview of Current Research Trajectories in α Halo Ketone and Aromatic Acetic Acid Chemistry
Dissection of Phenylacetic Acid Core Synthesis
The phenylacetic acid moiety is a crucial structural component found in numerous pharmaceuticals and serves as the foundational scaffold for the target compound. mdpi.com Its synthesis can be approached through several distinct pathways, each with its own set of advantages and substrate requirements.
Advanced Hydrolysis of Nitrile Precursors for Aryl Acetic Acid Formation
A conventional and highly effective route to aryl acetic acids involves the hydrolysis of the corresponding arylacetonitriles. mdpi.com This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. chemistrysteps.com
Under acidic conditions, the process is typically initiated by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction involves the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide yields the desired carboxylic acid. chemistrysteps.comlibretexts.org
Alternatively, alkaline hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgwikipedia.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. chemistrysteps.com This process initially forms the salt of the carboxylic acid (a carboxylate), along with ammonia. libretexts.org A final acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
The precursor nitriles are often prepared via nucleophilic substitution of a benzyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. mdpi.com For instance, 4-bromobenzyl bromide can be reacted with sodium cyanide to produce 4-bromophenylacetonitrile, which is then hydrolyzed to yield 4-bromophenylacetic acid. wikipedia.orgquickcompany.in
| Method | Reagents | Conditions | Product | Ref. |
| Acid Hydrolysis | Dilute HCl | Heat under reflux | Carboxylic Acid | libretexts.org |
| Alkaline Hydrolysis | NaOH solution, then strong acid (e.g., HCl) | Heat under reflux, followed by acidification | Carboxylic Acid | libretexts.org |
| Two-Step Synthesis | 1. Sodium Cyanide2. Sodium Hydroxide | 1. Reaction with benzyl halide2. Hydrolysis | 1. Arylacetonitrile2. Aryl Acetic Acid | wikipedia.org |
Catalytic Oxidative Transformations of Aryl Methyl Substrates to Carboxylic Acids
The direct oxidation of methyl groups on an aromatic ring provides a pathway to aryl carboxylic acids (benzoic acids), which can serve as precursors for phenylacetic acid derivatives through subsequent homologation steps. Various catalytic systems have been developed to achieve this transformation efficiently.
Transition metal catalysts are often employed for these oxidative processes. For example, the liquid-phase air oxidation of xylenes (B1142099) to produce phthalic acids can be promoted by heavy metal catalysts in the presence of bromine. google.com More advanced methods seek to avoid harsh conditions or corrosive promoters. A notable system uses a catalytic amount of magnesium bromide diethyl etherate (MgBr₂·Et₂O) to facilitate the aerobic photo-oxidation of an aromatic methyl group to the corresponding carboxylic acid under visible light irradiation. rsc.org This reaction is believed to proceed through the in-situ generation of a bromine radical. rsc.org Another approach involves the use of vanadium pentoxide or manganese dioxide in sulfuric acid to oxidize aryl methyl groups that are otherwise difficult to convert. google.com Cobalt-based catalysts, such as a combination of Co(OAc)₂ and N-hydroxyphthalimide (NHPI), have also proven effective for the oxidation of benzylic C-H bonds. researchgate.net
| Catalytic System | Substrate | Oxidant | Key Conditions | Ref. |
| MgBr₂·Et₂O | Aryl Methyl Group | Air / O₂ | Visible Light Irradiation | rsc.org |
| Vanadium Pentoxide / MnO₂ | Aryl Methyl Group (oxidation-resistant) | Self-contained | Sulfuric Acid, ≤ 150°C | google.com |
| Co(OAc)₂ / NHPI | Arylmethyl Sulfonyl Imines | Air / O₂ | Process-relevant conditions | researchgate.net |
Alternative Synthetic Routes to Phenylacetic Acid Backbone Constructs
Beyond nitrile hydrolysis and oxidation, other sophisticated methods exist for constructing the phenylacetic acid framework. Carbonylation reactions offer a powerful tool for introducing the carboxylic acid moiety. For instance, p-bromotoluene can be reacted with carbon monoxide and ethanol (B145695) in the presence of a palladium catalyst (Pd(Xantphos)Cl₂) to form ethyl p-bromoacetate. chemicalbook.com This ester is then readily hydrolyzed to the corresponding 4-bromophenylacetic acid using a base like sodium hydroxide. chemicalbook.com
Furthermore, direct modification of a pre-existing phenylacetic acid molecule is also possible. The addition of a bromine atom to phenylacetic acid can be achieved through electrophilic aromatic substitution, typically yielding a mixture of ortho and para isomers that require separation by methods like fractional crystallization. wikipedia.org
Precision Introduction of the 2-Bromopropanoyl Moiety
Once the substituted phenylacetic acid core is synthesized, the next critical phase is the installation of the 2-bromopropanoyl group onto the aromatic ring. This is typically accomplished through a two-step sequence: a Friedel-Crafts acylation followed by a selective α-bromination.
Regiospecific Friedel-Crafts Acylation with Propanoyl Synthons
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org In the context of synthesizing this compound, this involves reacting a phenylacetic acid derivative with a propanoyl synthon, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsemanticscholar.org
A key challenge in this step is achieving the correct regioselectivity. The substituent already present on the benzene (B151609) ring dictates the position of the incoming acyl group. The carboxymethyl group (-CH₂COOH) of phenylacetic acid is generally considered deactivating and meta-directing. However, the reaction's outcome can be complex. To ensure specific acylation at the desired para-position, the reaction is often performed on a precursor where the directing effects favor this outcome, followed by conversion to the final acetic acid group. The acylation product is an aryl ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org Numerous modern variations of the Friedel-Crafts acylation have been developed, utilizing different catalysts such as zinc oxide or employing greener, metal-free methodologies to improve efficiency and environmental compatibility. organic-chemistry.org
Stereoselective α-Bromination of Propanoyl Side Chains
The final key transformation is the bromination of the propanoyl side chain at the α-position (the carbon adjacent to the carbonyl group). A common method for this type of transformation is radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com This reaction is typically performed by heating the ketone substrate with NBS in a non-polar solvent such as carbon tetrachloride. chemicalbook.com
Achieving stereoselectivity in this step—that is, selectively forming one of the two possible enantiomers of the chiral α-bromo ketone—is a significant challenge in modern organic synthesis. Standard radical bromination typically produces a racemic mixture (an equal amount of both enantiomers). The development of stereoselective halogenation methods is an active area of research. nih.gov Strategies to induce stereoselectivity include the use of chiral catalysts or the temporary attachment of a chiral auxiliary to the substrate, which directs the approach of the brominating agent to one face of the molecule over the other. While specific protocols for the stereoselective α-bromination of 4-(propanoyl)phenylacetic acid are not widely detailed, principles from asymmetric synthesis can be applied to develop such a route. nih.gov
| Brominating Agent | Initiator/Catalyst | Conditions | Selectivity | Ref. |
| N-Bromosuccinimide (NBS) | AIBN (Radical Initiator) | Reflux in CCl₄ | α-position, typically racemic | chemicalbook.com |
| Bromine (Br₂) | Acid/Base Catalyst | Varies | α-position, typically racemic | N/A |
| Chiral Brominating Agent | N/A | Varies | Potential for stereoselectivity | nih.gov |
Direct Installation of Pre-formed 2-Bromopropanoyl Halides via Acylation Strategies
A primary and convergent approach for constructing the core structure of this compound involves the direct acylation of a phenylacetic acid derivative with a pre-formed 2-bromopropanoyl halide. The Friedel-Crafts acylation is the most prominent reaction in this class, enabling the formation of a carbon-carbon bond between the aromatic ring and the acyl group.
This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl halide, thereby generating a highly reactive acylium ion. sigmaaldrich.comorganic-chemistry.org The acylium ion then attacks the electron-rich aromatic ring of a protected phenylacetic acid derivative. The reaction is regioselective, with the acyl group predominantly directing to the para-position due to the ortho,para-directing nature of the alkyl substituent on the benzene ring.
However, a significant challenge in this approach is the presence of the carboxylic acid moiety on the starting material, phenylacetic acid. Carboxylic acids can form complexes with Lewis acids, deactivating the catalyst and preventing the reaction from proceeding. oup.com Therefore, the carboxylic acid group must be masked with a suitable protecting group prior to acylation. Typically, it is converted into an ester, such as a methyl or ethyl ester.
The general reaction scheme involves the acylation of a phenylacetate (B1230308) ester with 2-bromopropanoyl chloride in the presence of a Lewis acid. The choice of solvent is also critical, with non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) being common.
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Entry | Acyl Halide | Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | 2-Bromopropanoyl chloride | Methyl phenylacetate | AlCl₃ (1.1) | CH₂Cl₂ | 0 to RT |
| 2 | 2-Bromopropanoyl bromide | Ethyl phenylacetate | AlCl₃ (1.1) | CS₂ | 0 to RT |
This is an interactive data table based on typical Friedel-Crafts acylation conditions. Specific yields for the target molecule may vary.
Upon successful acylation, the resulting keto-ester intermediate is then subjected to a deprotection step to hydrolyze the ester and reveal the carboxylic acid, yielding the final product, this compound.
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Its reactivity is analogous to that of other phenylacetic acid derivatives and can be exploited in esterification, amidation, and the formation of activated intermediates.
Esterification Reactions and Ester Analogue Synthesis
The carboxylic acid moiety of this compound can readily undergo esterification with various alcohols under acidic conditions, a reaction commonly known as Fischer esterification. This process is typically catalyzed by a strong acid, such as sulfuric acid, and involves the refluxing of the carboxylic acid with an excess of the desired alcohol. For instance, reaction with methanol (B129727) or ethanol would yield the corresponding methyl or ethyl esters.
The use of solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays, presents a greener alternative to traditional homogeneous catalysts for the esterification of phenylacetic acids. These catalysts offer advantages such as ease of separation and reusability.
Table 1: Representative Esterification Reactions of Phenylacetic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| Phenylacetic acid | p-cresol | Al³⁺-montmorillonite | p-cresyl phenylacetate | nih.gov |
| Phenylacetic acid | tert-Butyl alcohol | DMAP | tert-Butyl phenylacetate | researchgate.net |
| 4-Bromophenylacetic acid | Methanol | Sulfuric acid | Methyl 4-bromophenylacetate | wikipedia.org |
This table presents data for analogous compounds to illustrate the expected reactivity.
Amidation Reactions and Peptide Coupling Strategies
The formation of amide bonds from the carboxylic acid group is another significant transformation. Direct amidation with amines can be challenging due to the formation of unreactive carboxylate salts. However, this can be overcome by using coupling reagents commonly employed in peptide synthesis. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid, facilitating its reaction with primary and secondary amines to form amides. peptide.com
The use of such coupling agents is crucial for forming peptide bonds, where this compound could be incorporated into a peptide chain. nih.gov These methods are designed to be efficient and minimize side reactions, particularly racemization at chiral centers. peptide.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, byproduct is insoluble. |
| Diisopropylcarbodiimide (DIC) | HOBt | Byproduct is soluble, suitable for solid-phase synthesis. peptide.com |
| Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) | HOBt | Water-soluble reagent and byproduct. |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) | - | Effective for coupling N-methyl amino acids. peptide.com |
This table provides a general overview of common peptide coupling reagents and their applications.
Formation of Anhydrides and Acid Chlorides as Activated Intermediates
To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic species such as acid chlorides and anhydrides. These activated intermediates are highly susceptible to nucleophilic attack and are valuable precursors for the synthesis of esters and amides.
Acid chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, for example, is a common laboratory method for this transformation.
Acid anhydrides can be synthesized from the corresponding acid chloride by reaction with a carboxylate salt. Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, though this often requires harsh conditions.
Unveiling the Reactivity of the Aryl Bromine Atom
The bromine atom attached to the phenyl ring of this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Bromine Center
Direct nucleophilic aromatic substitution of the aryl bromine is generally difficult under standard conditions. However, the presence of the electron-withdrawing 2-bromopropanoyl group on the phenyl ring could potentially facilitate such reactions with strong nucleophiles, although this is less common than cross-coupling pathways. The primary site for nucleophilic attack on the molecule is more likely to be the α-carbon of the ketone.
Exploration of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The aryl bromine atom is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the formation of biaryl structures. wikipedia.org The reaction is tolerant of a wide range of functional groups, making it a robust choice for the late-stage functionalization of complex molecules. mdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides and is widely used in the synthesis of styrenic compounds. libretexts.orgbeilstein-journals.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Substituted Alkene |
This table summarizes the key components and outcomes of major cross-coupling reactions applicable to the aryl bromide moiety.
Investigation of Radical Chemistry and Reductive Debromination Pathways
The presence of a bromine atom alpha to a carbonyl group makes this compound a prime candidate for radical-mediated reactions, particularly reductive debromination. This process involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.
Photochemical Reductive Debromination:
One significant pathway for the reductive debromination of α-bromo ketones is through photochemical activation. Irradiation with light, typically in the UV or visible range, can induce homolytic cleavage of the C-Br bond, generating a bromine radical and a ketyl radical intermediate. The subsequent reaction pathway can be influenced by the solvent and the presence of hydrogen donors. In a typical scenario, the ketyl radical abstracts a hydrogen atom from a suitable donor to yield the debrominated product, [4-(propanoyl)phenyl]acetic acid. The yields of such photochemical debromination reactions are often influenced by the electronic nature of substituents on the aromatic ring, though specific quantitative data for this compound is not extensively documented in publicly available literature.
Radical Chain Reductive Debromination:
Alternatively, reductive debromination can be achieved through a radical chain mechanism, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH). The process is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This radical then abstracts the bromine atom from this compound, generating an α-keto radical and tributyltin bromide. The α-keto radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to furnish the debrominated product and regenerate the tributyltin radical, thus propagating the chain reaction. This method is generally efficient for the dehalogenation of alkyl halides.
Table 1: Illustrative Examples of Reductive Debromination Methods for α-Bromo Ketones This table presents generalized conditions based on literature for similar compounds, as specific data for this compound is not readily available.
| Method | Reagents and Conditions | Product | General Applicability |
| Photochemical Debromination | hv (UV or visible light), hydrogen donor solvent (e.g., isopropanol) | [4-(Propanoyl)phenyl]acetic acid | Effective for α-bromo ketones, sensitive to substituent effects. |
| Radical Chain Debromination | Tributyltin hydride (Bu₃SnH), AIBN (catalytic), benzene, reflux | [4-(Propanoyl)phenyl]acetic acid | Highly efficient for a wide range of alkyl bromides. libretexts.orglibretexts.org |
Transformations of the Propanoyl Ketone Moiety
The ketone functional group within the propanoyl moiety offers a versatile site for a variety of chemical transformations, including reduction to an alcohol and condensation reactions to form imine derivatives.
The selective reduction of the ketone in this compound to the corresponding secondary alcohol, [4-(2-bromo-1-hydroxypropyl)phenyl]acetic acid, presents a chemoselectivity challenge due to the presence of the carboxylic acid group. However, certain reducing agents are known to selectively reduce ketones in the presence of carboxylic acids.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. Under controlled conditions, typically at lower temperatures and in a protic solvent like methanol or ethanol, NaBH₄ can effectively reduce the ketone to a hydroxyl group while leaving the carboxylic acid intact. The general mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide furnishes the alcohol.
Table 2: Conditions for Selective Ketone Reduction in Molecules with Carboxylic Acids This table provides representative conditions for the selective reduction of keto-acids.
| Reducing Agent | Solvent | Temperature | Product | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | [4-(2-bromo-1-hydroxypropyl)phenyl]acetic acid | General textbook knowledge of organic reactions. |
| Dichloromethane/Methanol | -20 °C to 0 °C | [4-(2-bromo-1-hydroxypropyl)phenyl]acetic acid | Based on analogous reductions of keto-acids. |
The carbonyl group of the propanoyl moiety readily undergoes condensation reactions with primary amine derivatives to form various imines, such as oximes and hydrazones. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism.
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH), usually in the form of its hydrochloride salt, yields the corresponding oxime, [4-(2-bromo-1-(hydroxyimino)propyl)phenyl]acetic acid. The reaction is generally carried out in a buffered solution or in the presence of a base to neutralize the liberated acid.
Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) leads to the formation of hydrazones. For instance, treatment with hydrazine hydrate (B1144303) would produce [4-(2-bromo-1-(hydrazinylidene)propyl)phenyl]acetic acid. These derivatives are often crystalline solids and can be useful for characterization purposes. wikipedia.orgchemtube3d.comresearchgate.net
Table 3: Common Carbonyl Condensation Reactions Illustrative reaction conditions for the formation of imine derivatives from ketones.
| Derivative | Reagent | Typical Conditions | Product |
| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Sodium Acetate, reflux | [4-(2-bromo-1-(hydroxyimino)propyl)phenyl]acetic acid |
| Hydrazone | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, reflux | [4-(2-bromo-1-(hydrazinylidene)propyl)phenyl]acetic acid |
| Phenylhydrazone | Phenylhydrazine | Ethanol, Acetic Acid (catalytic), reflux | [4-(2-bromo-1-(2-phenylhydrazinylidene)propyl)phenyl]acetic acid |
Impact of Substituents and Aromatic Ring Functionalization on Reactivity
The reactivity of this compound can be significantly influenced by the presence of additional substituents on the aromatic ring. These effects are generally understood in the context of linear free-energy relationships (LFER), such as the Hammett equation, which correlates reaction rates and equilibrium constants for series of reactions involving meta- and para-substituted benzene derivatives.
The Hammett equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
For reactions involving the α-bromo ketone moiety, such as nucleophilic substitution at the α-carbon, the reaction rate is sensitive to the electronic properties of the substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are electron-withdrawing and have positive σ values. For nucleophilic substitution reactions at the α-carbon, EWGs on the aromatic ring are expected to increase the reaction rate. They achieve this by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy. Thus, a positive ρ value would be expected for such reactions.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) have negative σ values. These groups would be expected to decrease the rate of nucleophilic attack at the α-carbon by destabilizing the transition state.
Table 4: Predicted Qualitative Effects of Aromatic Substituents on Nucleophilic Substitution at the α-Carbon Based on Hammett principles applied to analogous phenacyl bromide systems.
| Substituent (at meta or ortho position) | Electronic Effect | Hammett σ (para) | Predicted Effect on Reaction Rate |
| -NO₂ | Strong Electron-Withdrawing | +0.78 | Increase |
| -CN | Moderate Electron-Withdrawing | +0.66 | Increase |
| -Cl | Weak Electron-Withdrawing | +0.23 | Slight Increase |
| -CH₃ | Weak Electron-Donating | -0.17 | Decrease |
| -OCH₃ | Moderate Electron-Donating | -0.27 | Decrease |
Systematic Study of Derivatives and Structural Analogs of 4 2 Bromopropanoyl Phenyl Acetic Acid
Modifications of the α-Bromo Propanoyl Chain and its Stereochemistry
The α-bromo propanoyl chain is a critical component for synthetic modifications due to the reactivity of the carbon-bromine bond and the presence of a stereocenter. The bromine atom, being alpha to a carbonyl group, is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. up.ac.zajove.com This reactivity is a cornerstone for building molecular complexity.
Stereochemistry plays a pivotal role in the functionality of chiral molecules. The synthesis of enantiomerically pure forms of α-bromo ketones is a significant area of research. While general methods for the α-bromination of ketones often result in racemic mixtures, stereoselective approaches have been developed. libretexts.org These methods are crucial for producing specific (R)- or (S)-enantiomers of [4-(2-bromopropanoyl)phenyl]acetic acid derivatives, which allows for the investigation of stereospecific interactions in various chemical and biological systems.
Modifications of this chain are not limited to substitution of the bromine. The propanoyl group itself can be altered. For instance, chain length can be varied, or other substituents can be introduced at the α- or β-positions to study their effects on the molecule's properties. The conversion of the α-bromo ketone to an α,β-unsaturated ketone via dehydrobromination is another common modification, creating a conjugated system that can undergo further reactions like Michael additions. libretexts.org
Table 1: Examples of α-Bromo Propanoyl Chain Modifications
| Modification Type | Reagent/Condition | Resulting Structure/Functionality |
|---|---|---|
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | Formation of α-amino ketones, α-thio ketones, etc. up.ac.za |
| Dehydrobromination | Sterically hindered base (e.g., pyridine) | α,β-Unsaturated ketone (enone) libretexts.org |
Exploration of Diverse Halogenation Patterns on the Phenyl Ring and Acyl Chain
Varying the halogenation patterns on both the phenyl ring and the acyl chain provides a route to fine-tune the electronic and steric properties of the molecule.
Acyl Chain Halogenation: While the parent compound contains bromine, substituting it with other halogens like chlorine or fluorine can modify the reactivity of the α-carbon. α-chloroketones, for example, can be synthesized and their reactivity in nucleophilic substitutions compared to their α-bromo counterparts. nih.gov The synthesis of α,α-dihaloketones is also a known transformation, which introduces a different set of reactive possibilities. tandfonline.com The choice of halogenating agent and reaction conditions is critical for achieving selective mono- or di-halogenation. organic-chemistry.org
Table 2: Halogenation Variations and Synthetic Approaches
| Position of Halogenation | Halogen | Synthetic Method |
|---|---|---|
| Phenyl Ring (para) | Br | Electrophilic aromatic substitution of the parent phenylacetic acid derivative. wikipedia.org |
| Phenyl Ring (ortho, meta) | Cl, F | Synthesis from pre-halogenated starting materials (e.g., chloro- or fluoro-phenylacetic acid). google.com |
| Acyl Chain (α-position) | Cl | Reaction with chlorinating agents like N-chlorosuccinimide (NCS). columbia.edu |
Design and Synthesis of Conjugates and Polymeric Derivatives
The carboxylic acid group and the reactive α-bromo ketone functionality serve as excellent handles for creating larger, more complex molecules such as bioconjugates and polymers.
Conjugates: The carboxylic acid of this compound can be activated and coupled with amines or alcohols of other bioactive molecules, such as peptides, sugars, or therapeutic agents, to form amide or ester linkages. This process, sometimes referred to as "HAylation" when using hyaluronic acid, can improve the properties of the attached molecule. mdpi.com For instance, conjugation can increase water solubility, prolong circulation time, or enable targeted delivery. The α-bromo ketone can also be used for conjugation, for example, by reacting with thiol groups on proteins to form stable thioether linkages.
Polymeric Derivatives: Phenylacetic acid and its derivatives can be incorporated into polymer backbones or attached as pendant groups. google.com The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester, which can then be polymerized. Alternatively, the entire molecule can be attached to a pre-existing polymer. These polymeric materials can have applications in areas like drug delivery, where the polymer acts as a carrier, or in materials science, where the properties of the polymer are modified by the incorporated phenylacetic acid derivative.
Incorporation into Heterocyclic Ring Systems and Fused Architectures
The α-bromo ketone is a classic and powerful precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov The reaction of the α-bromo ketone with a binucleophilic reagent can lead to the formation of five- or six-membered rings.
One of the most well-known reactions is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide (like thiourea) to form a thiazole ring. youtube.commdpi.comnih.govsynarchive.com This reaction is robust and allows for the synthesis of diversely substituted 2-aminothiazoles. Similarly, reactions with other nucleophiles can yield different heterocycles:
Imidazoles: Reaction with amidines.
Oxazoles: Reaction with amides.
Thiophenes: Reaction with sulfur-containing nucleophiles under specific conditions. up.ac.za
Fused Systems: The phenylacetic acid moiety can also participate in cyclization reactions. For example, intramolecular reactions could lead to the formation of fused ring systems incorporating the phenyl ring. Furthermore, the synthesized heterocycle can be further functionalized to build even more complex fused architectures, such as benzimidazolo[1,2-c]quinazolines. bibliomed.org
These heterocyclic derivatives are of significant interest as they form the core of many pharmaceutically active compounds. mdpi.comnih.gov
Table 3: Heterocyclic Systems Derived from α-Bromo Ketone Precursors
| Heterocycle | Reagent | General Reaction Name |
|---|---|---|
| Thiazole | Thiourea or Thioamide | Hantzsch Thiazole Synthesis youtube.comnih.gov |
| Imidazole | Amidine | |
| Oxazole | Amide | Robinson-Gabriel Synthesis |
| Pyrazole | Hydrazine (B178648) |
Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For [4-(2-Bromopropanoyl)phenyl]acetic acid, a complete NMR analysis would involve ¹H NMR to identify the proton environments, ¹³C NMR for the carbon skeleton, and two-dimensional (2D) NMR techniques to establish connectivity.
¹H NMR Spectroscopy
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would be expected to produce a singlet around δ 3.6 ppm. The methine (-CH-) proton adjacent to the bromine atom would likely appear as a quartet downfield due to the deshielding effects of the adjacent carbonyl and bromine, potentially in the δ 5.0-5.5 ppm region. The methyl (-CH₃) protons of the propanoyl group would give rise to a doublet further upfield. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically at a chemical shift greater than δ 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide complementary information, showing a distinct peak for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would be expected at the most downfield chemical shifts (δ > 170 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm range. The methylene carbon of the acetic acid group, the methine carbon bearing the bromine, and the methyl carbon would each have characteristic chemical shifts.
2D NMR Spectroscopy
To definitively assign these signals and confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the methyl protons of the 2-bromopropanoyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Aromatic (Ha) | 7.8 - 8.0 | Doublet |
| Aromatic (Hb) | 7.2 - 7.4 | Doublet |
| Methine (-CHBr) | 5.0 - 5.5 | Quartet |
| Methylene (-CH₂COOH) | ~ 3.6 | Singlet |
| Methyl (-CH₃) | 1.8 - 2.0 | Doublet |
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (Ketone) | 190 - 200 |
| Carbonyl (Carboxylic Acid) | 170 - 180 |
| Aromatic (C-C=O) | 135 - 145 |
| Aromatic (C-CH₂COOH) | 130 - 140 |
| Aromatic (CH) | 125 - 135 |
| Methine (-CHBr) | 40 - 50 |
| Methylene (-CH₂COOH) | 35 - 45 |
| Methyl (-CH₃) | 15 - 25 |
Detailed Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two strong, sharp peaks would be expected for the carbonyl (C=O) stretching vibrations: one for the ketone around 1680-1700 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Br | 500 - 700 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₁BrO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its calculated exact mass. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Common fragmentation pathways would likely include the loss of the bromine atom, cleavage of the acyl group, and decarboxylation of the acetic acid moiety. The observation of fragment ions corresponding to these losses would provide strong evidence for the connectivity of the molecule.
Hypothetical Fragmentation of this compound in Mass Spectrometry
| Fragment Ion | Possible Structure |
| [M-Br]⁺ | Ion resulting from the loss of a bromine radical |
| [M-CH₂COOH]⁺ | Ion resulting from the loss of the acetic acid side chain |
| [M-COCH(Br)CH₃]⁺ | Ion resulting from the loss of the 2-bromopropanoyl group |
| [C₆H₄CH₂COOH]⁺ | Fragment corresponding to the phenylacetic acid moiety |
Integration of Multiple Spectroscopic Techniques for Definitive Structural Elucidation
While each spectroscopic technique provides valuable pieces of the structural puzzle, it is the integration of all the data that leads to a definitive and confident structural elucidation. For this compound, the combination of NMR, IR, and HRMS would provide a comprehensive picture of the molecule's constitution. NMR would establish the carbon-hydrogen framework and connectivity. IR would confirm the presence of key functional groups. HRMS would provide the exact elemental composition and further evidence of the structure through fragmentation analysis. If a crystalline sample is available, X-ray crystallography would provide the ultimate confirmation of the three-dimensional structure. This multi-technique approach ensures that all aspects of the molecular structure are thoroughly investigated and validated, leaving no ambiguity.
Computational Chemistry and Theoretical Mechanistic Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule.
Electronic Structure Analysis: DFT calculations could map the electron density distribution of [4-(2-Bromopropanoyl)phenyl]acetic acid, identifying regions that are electron-rich or electron-poor. This would help in predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.
Conformation Analysis: The molecule possesses several rotatable bonds, leading to various possible conformations. A potential energy surface scan using DFT could identify the most stable (lowest energy) conformers. Understanding the preferred conformation is vital as it influences the molecule's physical properties and its ability to interact with other molecules.
A search of existing literature did not yield any studies that have performed these specific calculations on this compound.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.
Conformational Dynamics: While quantum calculations can identify stable conformers, MD simulations can reveal how the molecule transitions between these shapes in solution or other environments. This provides a more realistic picture of the molecule's flexibility and the population of different conformers at a given temperature.
Intermolecular Interactions: MD simulations are particularly useful for studying how this compound would interact with solvent molecules or other solutes. For instance, simulations in a water box could elucidate the hydrogen bonding patterns involving the carboxylic acid group and the carbonyl group, which would be critical for understanding its solubility and behavior in aqueous media.
No specific MD simulation studies focused on this compound have been found in the published literature.
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism.
Reaction Mechanisms: For this compound, a key reaction of interest would be the substitution of the bromine atom. Computational studies could model the reaction pathway for its displacement by a nucleophile, determining whether the reaction proceeds through, for example, an SN1 or SN2 mechanism.
Transition State Analysis: By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction. This value is essential for predicting the reaction rate. Frequency calculations on the transition state structure can confirm that it represents a true saddle point on the potential energy surface.
There are currently no published computational studies elucidating the reaction mechanisms or analyzing the transition states for reactions involving this compound.
Quantitative Structure-Reactivity/Selectivity Relationship (QSPR) Studies for Predictive Modeling
QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or selectivity.
Predictive Modeling: If a series of related compounds were synthesized and their reactivity measured, a QSPR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, or topological properties) for this compound and its analogs to predict their reactivity in a specific chemical transformation. Such models are valuable in chemical process optimization and drug discovery for predicting the properties of yet-to-be-synthesized molecules.
A literature search confirms that no QSPR studies have been conducted specifically for this compound.
Strategic Applications of 4 2 Bromopropanoyl Phenyl Acetic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block for the Construction of Complex Organic Molecules
The intrinsic reactivity of [4-(2-Bromopropanoyl)phenyl]acetic acid makes it a powerful building block for synthesizing a variety of complex organic molecules. The phenylacetic acid moiety is a common structural motif in many biologically active compounds and pharmaceuticals. mdpi.comwikipedia.org The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the α-bromo ketone provides a handle for introducing further complexity.
The α-bromo ketone functionality is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. For instance, α-bromo ketones are well-established precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, a reaction typically carried out by treatment with a base. libretexts.orglibretexts.org This transformation introduces a valuable Michael acceptor into the molecule, opening up pathways for conjugate addition reactions.
Table 1: Representative Transformations of the α-Bromo Ketone Moiety
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Dehydrobromination | Pyridine, heat | α,β-Unsaturated Ketone | Introduction of a Michael acceptor libretexts.orglibretexts.org |
| Nucleophilic Substitution | Primary Amines | α-Amino Ketones | Synthesis of key pharmaceutical intermediates |
| Reformatsky-type Reaction | Zinc | β-Hydroxy Ketones | Carbon-carbon bond formation researcher.life |
Furthermore, the α-bromo ketone can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities. acs.org This reactivity allows for the construction of highly substituted aromatic compounds that can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Utility as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov The structure of this compound, with its distinct reactive sites, makes it an excellent candidate for participation in such reactions.
For example, the carbonyl group of the propanoyl chain can react with an amine and a cyanide source in a Strecker-type reaction to form α-amino nitriles, which are precursors to amino acids. nih.gov Additionally, the α-bromo ketone functionality can be utilized in MCRs for the synthesis of various heterocyclic systems. The Hantzsch pyrrole synthesis, a three-component reaction between an α-haloketone, a β-dicarbonyl compound, and a primary amine, is a classic example where a molecule like this compound could be employed to generate highly substituted pyrroles. nih.gov
Table 2: Potential Multi-Component Reactions Involving this compound Derivatives
| MCR Name | Reactants | Resulting Scaffold | Potential Application |
|---|---|---|---|
| Hantzsch Pyrrole Synthesis | Amine, β-dicarbonyl compound | Substituted Pyrrole | Pharmaceutical and materials science nih.gov |
| Asinger Reaction | Sulfur, Ammonia, Carbonyl compound | Thiazoline | Biologically active heterocycles nih.gov |
The carboxylic acid group can also participate in MCRs, such as the Ugi reaction, which combines a ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. By first converting the ketone of the title compound to a more reactive aldehyde, this powerful reaction could be used to generate complex peptide-like structures.
Precursor for the Synthesis of Advanced Materials and Specialty Chemicals
Phenylacetic acid derivatives are known to be valuable in materials science, serving as building blocks for polymers and as additives to modify the properties of existing materials. nbinno.com The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The carboxylic acid can be used for polyester or polyamide formation, while the reactive ketone and bromo-substituent offer sites for cross-linking or post-polymerization modification.
This dual reactivity could be harnessed to create functional polymers with tailored properties. For example, the phenylacetic acid moiety could be incorporated into a polymer backbone, and the pendant α-bromo ketone groups could then be used to graft other molecules onto the polymer surface, creating materials with specific functionalities for applications in catalysis, sensing, or drug delivery. Derivatives of phenylacetic acid have been utilized as chemical auxiliaries in various industrial applications, including in the formulation of oil drilling fluids and water treatment chemicals. nbinno.com
Development of Libraries of Novel Chemical Entities for Chemical Biology Research
The generation of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology research. The scaffold of this compound is an ideal starting point for creating such libraries due to its multiple points of diversification.
Starting from this single precursor, a large number of analogs can be synthesized by systematically varying the substituents at the carboxylic acid, the α-carbon, and the carbonyl group. The carboxylic acid can be converted to a variety of amides and esters. The bromine atom can be displaced by a wide array of nucleophiles, and the ketone can be transformed into other functional groups such as alcohols, alkenes, or heterocycles. This approach allows for the rapid generation of a library of related compounds with diverse physicochemical properties, which can then be screened for biological activity. Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets in the treatment of metabolic diseases. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylacetic acid |
| α-Amino nitrile |
| α,β-Unsaturated ketone |
| α-Amino ketone |
| β-Hydroxy ketone |
| Pyrrole |
| Thiazoline |
Emerging Research Directions and Future Perspectives in the Field
Development of Sustainable and Environmentally Benign Synthetic Protocols
The future synthesis of [4-(2-Bromopropanoyl)phenyl]acetic acid and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Traditional bromination methods often rely on hazardous reagents like elemental bromine and chlorinated solvents. researchgate.net Modern research is focused on developing more sustainable alternatives.
One promising approach involves the use of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr) in water, which eliminates the need for organic solvents and catalysts. rsc.orgresearchgate.net This "on water" methodology has been shown to be effective for the α-bromination of various ketones, offering high selectivity for monobromination and using inexpensive, environmentally benign reagents. rsc.org Another green protocol is the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone, which proceeds through an oxidation followed by an oxidative bromination. rsc.org The use of dimethyl sulfoxide (B87167) (DMSO) in combination with HBr also presents a safer and more atom-economical alternative to traditional brominating agents for the synthesis of α-bromoketones. rsc.org
Similarly, the synthesis of the phenylacetic acid portion of the molecule can be made more environmentally friendly. Classic routes sometimes employ highly toxic reagents like sodium cyanide. google.comgoogle.com Future protocols could leverage phase-transfer catalysis (PTC) for reactions like the Willgerodt-Kindler reaction, which can convert the corresponding acetophenone (B1666503) precursor to the phenylacetic acid derivative under milder and more efficient conditions. sciencemadness.org Direct carbonylation of substituted toluenes also represents a greener pathway to phenylacetic acids, avoiding harsh reagents and intermediates. google.comresearchgate.net The adoption of such sustainable methods will be crucial for the environmentally responsible production and exploration of this compound.
| Reagent/System | Application | Sustainability Advantage |
| H₂O₂-HBr in Water | α-Bromination of ketones | Uses water as a solvent, avoids organic waste, inexpensive reagents. rsc.org |
| NH₄Br and Oxone | One-pot synthesis of α-bromoketones from alcohols | Utilizes cheap, stable, and non-toxic reagents. rsc.org |
| DMSO/HBr | α-Bromination of ketones | High bromide-atom-economy, avoids hazardous molecular bromine. rsc.org |
| Phase-Transfer Catalysis (PTC) | Synthesis of phenylacetic acids | Milder reaction conditions, reduced reaction times, higher yields. sciencemadness.org |
| Direct Carbonylation | Synthesis of phenylacetic acids from toluenes | Avoids highly toxic reagents like sodium cyanide. google.comgoogle.com |
Exploration of Asymmetric Synthesis and Chiral Induction Strategies
The structure of this compound contains a stereocenter at the α-carbon of the ketone. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even detrimental. ekb.eg Consequently, a significant future research direction is the development of methods for the asymmetric synthesis of this compound to produce enantiomerically pure or enriched forms.
Organocatalysis has emerged as a powerful tool for asymmetric transformations, including the synthesis of α-haloketones. wikipedia.org Chiral catalysts, such as those based on proline and quinine (B1679958) derivatives, can be employed to introduce the bromine atom stereoselectively. wikipedia.org Research into novel chiral catalysts that can effectively control the stereochemistry of the α-bromination of the propiophenone (B1677668) precursor will be a key area of investigation.
Another avenue involves the use of chiral auxiliaries or reagents that can induce stereoselectivity during the synthesis. The development of methods for the stereospecific 1,2-migration of chiral alkyl groups in radical polar crossover reactions offers a pathway to α-chiral ketones with excellent enantiopurity. nih.gov Exploring such advanced synthetic strategies will be essential to elucidate the stereochemistry-dependent properties of this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To accelerate the discovery and development of derivatives of this compound, the integration of modern technologies like flow chemistry and automated synthesis is a promising future perspective. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. mdpi.comchemicalindustryjournal.co.uk
Furthermore, automated synthesis platforms can be coupled with flow reactors to rapidly generate libraries of derivatives. sigmaaldrich.com These systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.com By automating the synthesis, researchers can efficiently explore the chemical space around the this compound scaffold, accelerating the identification of compounds with interesting biological or material properties.
| Technology | Key Advantages for Synthesizing this compound |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved heat and mass transfer, easier scalability. mdpi.comchemicalindustryjournal.co.uknih.gov |
| Automated Synthesis | Increased speed and efficiency, reduced risk of human error, rapid library generation for structure-activity relationship studies. sigmaaldrich.com |
Discovery of Unprecedented Reactivity Patterns and Synthetic Transformations
The bifunctional nature of this compound, containing both a highly reactive α-bromoketone and a carboxylic acid, offers a rich landscape for discovering novel chemical reactions and synthetic applications. α-Haloketones are exceptionally versatile building blocks in organic synthesis, known for their utility in constructing a wide array of heterocyclic compounds. nih.gov
Future research will likely focus on exploiting the α-bromoketone moiety as a key electrophilic site. It can react with a variety of nucleophiles, including amines, thiols, and carbanions, to forge new carbon-heteroatom and carbon-carbon bonds. This reactivity can be harnessed for the synthesis of complex molecules, such as imidazoles, thiazoles, and other heterocycles which are prevalent in pharmacologically active compounds. nih.govacs.org The Favorskii rearrangement, a characteristic reaction of α-haloketones, could also be explored to generate novel carboxylic acid derivatives. wikipedia.org
An particularly exciting avenue is the investigation of intramolecular reactions, where the carboxylic acid group (or a derivative thereof) interacts with the α-bromoketone. This could lead to the formation of novel lactones or other cyclic structures, potentially through cascade reactions that build molecular complexity in a single step. Furthermore, the two reactive sites could be utilized in multicomponent reactions to construct elaborate molecular architectures from simple starting materials. The selective transformation of one functional group while leaving the other intact, or the development of orthogonal protection-deprotection strategies, will also be a key focus, enabling the stepwise elaboration of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
